Sphinx31

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SPHINX31 est un inhibiteur puissant et sélectif de la protéine kinase riche en sérine/arginine 1 (SRPK1). Ce composé a montré un potentiel significatif dans divers domaines de la recherche scientifique, en particulier dans l'étude des maladies oculaires néo-vasculaires et du cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

SPHINX31 est synthétisé par un processus chimique à plusieurs étapes. La synthèse implique la formation d'une structure de base suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse exacte et les conditions réactionnelles sont confidentielles et les informations détaillées ne sont pas disponibles publiquement. il est connu que le composé est synthétisé dans un environnement de laboratoire contrôlé pour garantir une pureté et une efficacité élevées .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

SPHINX31 subit principalement des réactions d'inhibition de la phosphorylation. Il inhibe la phosphorylation du facteur d'épissage riche en sérine/arginine 1 (SRSF1), qui est un substrat de SRPK1 .

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le diméthylsulfoxyde (DMSO) et l'éthanol. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour assurer une activité optimale .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound sont des protéines phosphorylées et des niveaux d'expression de l'ARNm modifiés. Plus précisément, this compound diminue l'expression de l'ARNm du facteur de croissance endothélial vasculaire angiogénique A 165 a isoform .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Médecine : Exploré comme un agent thérapeutique potentiel pour les maladies oculaires néo-vasculaires et certains types de cancer, y compris le mélanome et la leucémie myéloïde aiguë

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la protéine kinase riche en sérine/arginine 1. Cette inhibition empêche la phosphorylation du facteur d'épissage riche en sérine/arginine 1, conduisant à un épissage modifié de l'ARNm et à des changements ultérieurs dans l'expression génique. Le composé diminue également l'expression de l'isoforme angiogénique du facteur de croissance endothélial vasculaire A 165 a, qui joue un rôle crucial dans la néovascularisation .

Applications De Recherche Scientifique

Cancer Treatment

SPHINX31 has been extensively studied for its effects on different cancer cell lines:

- Melanoma : In vitro studies have shown that this compound significantly reduces the viability of melanoma cells (A375 and 92-1) in a dose- and time-dependent manner. The compound decreases the phosphorylation of SRSFs, leading to reduced cell proliferation and increased apoptosis. Clonogenic assays revealed that this compound effectively inhibits colony formation in these cell lines, suggesting its potential as a therapeutic agent against melanoma .

- Cholangiocarcinoma : Research indicates that this compound treatment in HuCCA-1 cells resulted in decreased phosphorylation and nuclear localization of SRSF1, contributing to enhanced apoptosis through downregulation of survivin protein levels. These findings highlight this compound's role in promoting cell death in cholangiocarcinoma .

Ocular Diseases

This compound has shown promise in treating neovascular eye diseases by inhibiting pathological angiogenesis:

- In models of diabetic retinopathy, this compound was found to block the formation of acellular capillaries by shifting splicing towards anti-angiogenic VEGF isoforms. This suggests its potential utility in developing topical therapies for retinal diseases characterized by abnormal blood vessel growth .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including medium metabolic stability with a half-life of approximately 95.79 minutes in mouse liver microsomes. Toxicity studies have demonstrated low cytotoxicity at concentrations up to 100 μM, with Ames tests indicating no genotoxicity. Moreover, this compound did not significantly alter electro-retinogram signals in mice, suggesting a good safety profile for ocular applications .

Data Summary Table

Mécanisme D'action

SPHINX31 exerts its effects by selectively inhibiting serine/arginine-rich protein kinase 1. This inhibition prevents the phosphorylation of serine/arginine-rich splicing factor 1, leading to altered splicing of mRNA and subsequent changes in gene expression. The compound also decreases the expression of pro-angiogenic vascular endothelial growth factor A 165 a isoform, which plays a crucial role in neovascularization .

Comparaison Avec Des Composés Similaires

SPHINX31 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la protéine kinase riche en sérine/arginine 1. Les composés similaires incluent :

This compound se distingue par son inhibition spécifique de la protéine kinase riche en sérine/arginine 1 et ses applications thérapeutiques potentielles dans les maladies oculaires néo-vasculaires et le cancer .

Activité Biologique

Sphinx31 is a selective inhibitor of Serine/Arginine-rich Protein Kinase 1 (SRPK1), which plays a crucial role in the regulation of mRNA splicing. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and ischemic diseases. The following sections detail the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound selectively inhibits SRPK1, which is involved in the phosphorylation of serine/arginine-rich splicing factors (SRSFs). By inhibiting SRPK1, this compound disrupts the phosphorylation of SRSFs, leading to altered splicing patterns that can affect cell proliferation and survival.

In Vitro Studies

In various cancer cell lines, this compound has demonstrated significant antitumor activity. For instance, a study on A375 melanoma cells reported that this compound reduced cell viability in a dose- and time-dependent manner. The compound was shown to decrease phosphorylated SRSFs and inhibit the growth of both A375 and ocular melanoma cells (92-1) as measured by clonogenic assays .

Table 1: Effects of this compound on Cell Viability

| Cell Line | IC50 (µM) | Growth Inhibition (%) | Apoptosis Induction |

|---|---|---|---|

| A375 | 5 | 70 | Yes |

| 92-1 | 7 | 65 | Yes |

| A549 | 4 | 75 | Yes |

Combination Therapy

This compound has been evaluated in combination with other compounds like indisulam. In A549 cells, the combination therapy exhibited a synergistic effect, enhancing apoptosis as indicated by increased caspase 3/7 activity . This suggests that this compound may enhance the efficacy of existing cancer treatments.

In Vivo Studies

In vivo experiments have further validated the antitumor potential of this compound. For example, in xenograft models using NSCLC cells, treatment with this compound resulted in reduced tumor growth rates compared to controls . Additionally, it was noted that high expression levels of SRPK1 correlated with poor patient outcomes in advanced NSCLC, highlighting the clinical relevance of targeting this kinase .

Table 2: In Vivo Efficacy of this compound

| Study Model | Treatment Dose (mg/kg) | Tumor Growth Rate Reduction (%) |

|---|---|---|

| NSCLC Xenograft | 0.8 | 45 |

| Melanoma Model | 0.5 | 50 |

Effects on Angiogenesis

This compound also shows promise in treating conditions related to abnormal angiogenesis. Research indicates that it can modulate vascular endothelial growth factor (VEGF) splicing, shifting expression towards anti-angiogenic isoforms . This effect was observed in retinal models where this compound treatment led to reduced levels of pro-angiogenic VEGF-A165b.

Table 3: Impact on VEGF Isoform Expression

| Treatment | VEGF-A165a Expression Change (%) | VEGF-A165b Expression Change (%) |

|---|---|---|

| Control | N/A | N/A |

| This compound | +150 | -60 |

Case Study: Melanoma Treatment

A study involving A375 melanoma cells demonstrated that this compound not only inhibited cell proliferation but also reduced the migration capabilities of these cells. The findings suggest that targeting SRPK1 could be a viable strategy for developing new therapies against aggressive melanoma types .

Case Study: Ischemic Conditions

In models of ischemia, treatment with this compound improved blood flow recovery metrics significantly compared to untreated controls. This indicates potential therapeutic benefits for patients suffering from ischemic diseases .

Propriétés

IUPAC Name |

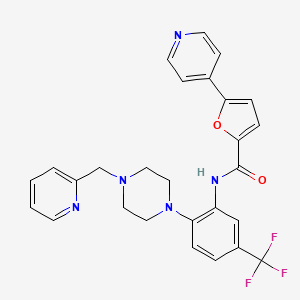

5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURLRACCOCGFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.